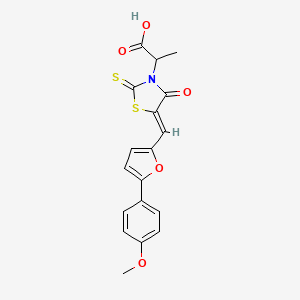
(Z)-2-(5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a useful research compound. Its molecular formula is C18H15NO5S2 and its molecular weight is 389.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-2-(5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a compound that incorporates both furan and thiazolidinone moieties, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, as well as its potential mechanisms of action.
Chemical Structure
The compound can be represented as follows:
This structure features a thiazolidinone core linked to a furan ring and a methoxyphenyl group, which may contribute to its biological efficacy.
Anticancer Activity
Numerous studies have highlighted the potential anticancer properties of compounds featuring thiazolidinone and furan structures.
In Vitro Studies
- Cytotoxicity : The compound demonstrated significant cytotoxic effects against various cancer cell lines:
These values suggest that the compound has comparable potency to established chemotherapeutics.
The anticancer activity may be attributed to:
- Induction of Apoptosis : The compound may promote apoptosis in cancer cells by modulating key apoptotic proteins such as Bcl-2 and Bax, leading to cell cycle arrest and programmed cell death .
- Microtubule Stabilization : Similar compounds have been shown to stabilize microtubules, disrupting mitotic spindle formation and leading to cancer cell death .
Antibacterial Activity
The antibacterial properties of the compound have also been investigated, particularly against Gram-positive and Gram-negative bacteria.
Efficacy Against Bacterial Strains
- Staphylococcus aureus : The compound exhibited significant antibacterial activity with an MIC (Minimum Inhibitory Concentration) of 1 μg/mL.
- Escherichia coli : Notably effective against this common pathogen, outperforming several traditional antibiotics .
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has been assessed through various assays.
Inhibition of COX Enzymes
The compound showed moderate inhibitory activity against COX-II with an IC50 value ranging from 0.52 to 22.25 μM, indicating its potential as an anti-inflammatory agent . This suggests that the compound may reduce inflammation-related pathways in various disease models.
Structure-Activity Relationship (SAR)
The presence of specific functional groups in the structure significantly influences biological activity:
科学研究应用
Antibacterial Properties
Research indicates that derivatives of thiazolidinones exhibit significant antibacterial activities. A study demonstrated that compounds similar to (Z)-2-(5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid showed minimum inhibitory concentration (MIC) values ranging from 2–4 µg/mL against various Gram-positive bacteria, highlighting their potential as therapeutic agents against infections .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Thiazolidinone derivatives have been evaluated for their cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, related compounds have demonstrated efficacy against glioblastoma cells in vitro, suggesting that modifications to the thiazolidinone core could yield effective anticancer agents .
Case Studies
- Antibacterial Evaluation : A study synthesized several thiazolidinone derivatives and assessed their antibacterial activity. Among them, a derivative with a similar structure to this compound exhibited potent activity against multidrug-resistant strains of Staphylococcus aureus, with an MIC of 2 µg/mL .
- Cytotoxicity Studies : In another study focusing on anticancer applications, derivatives were tested against various cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity significantly, with some compounds leading to over 70% cell death in treated cultures compared to controls .
属性
IUPAC Name |
2-[(5Z)-5-[[5-(4-methoxyphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5S2/c1-10(17(21)22)19-16(20)15(26-18(19)25)9-13-7-8-14(24-13)11-3-5-12(23-2)6-4-11/h3-10H,1-2H3,(H,21,22)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTUCGOLAGIHNM-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)OC)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)OC)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













